molecular formula C22H14N4O10 B5222693 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID

2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID

Cat. No.: B5222693
M. Wt: 494.4 g/mol
InChI Key: HDEQQWBFRYLMTC-UHFFFAOYSA-N
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Description

2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID is a complex organic compound characterized by the presence of multiple nitro and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of amide bonds by reacting carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride (SnCl₂).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and carboxylic acid groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-CARBOXY-2-NITROPHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of an amide linkage.

    3-CARBOXY-5-NITROPHENYLBORONIC ACID: Another boronic acid derivative with a different substitution pattern on the aromatic ring.

Uniqueness

2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of nitro and carboxylic acid groups, along with the amide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[4-[(2-carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O10/c27-19(23-17-9-13(25(33)34)5-7-15(17)21(29)30)11-1-2-12(4-3-11)20(28)24-18-10-14(26(35)36)6-8-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQQWBFRYLMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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